Reduced Lipophilicity Compared to 2-Carbaldehyde Isomer
The target compound exhibits significantly lower lipophilicity than its 2-carbaldehyde isomer, acrolein dimer (CAS 100-73-2). This is quantified by a computed XLogP3-AA value of 0.3 for 3,4-dihydro-2H-pyran-5-carbaldehyde [1], compared to a value of 0.7 for 3,4-dihydro-2H-pyran-2-carbaldehyde [2]. This difference suggests the 5-carbaldehyde isomer will have a distinct partitioning behavior in biphasic reaction systems and potentially altered membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 3,4-dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2): 0.7 |
| Quantified Difference | Target is 57% less lipophilic (ΔXLogP3-AA = -0.4) |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lower lipophilicity can translate to better aqueous solubility and different pharmacokinetic profiles when this building block is incorporated into drug candidates, influencing formulation strategy.
- [1] PubChem. (2026). Compound Summary for CID 2736151, 3,4-dihydro-2H-pyran-5-carbaldehyde. View Source
- [2] PubChem. (2026). Compound Summary for CID 60994, Acrolein dimer (3,4-dihydro-2H-pyran-2-carbaldehyde). View Source
